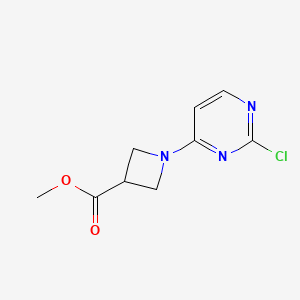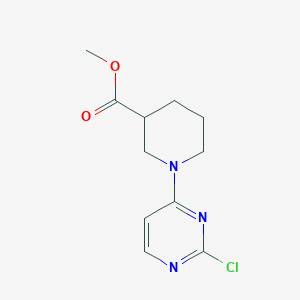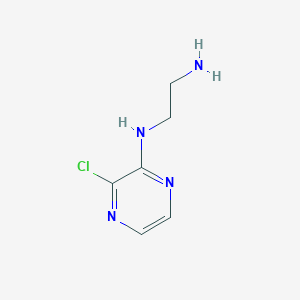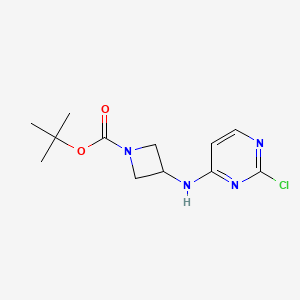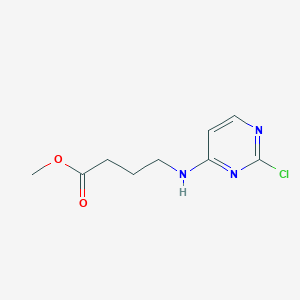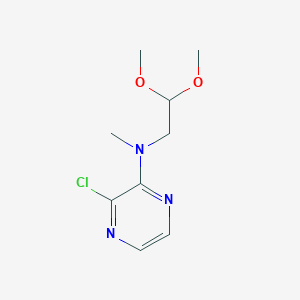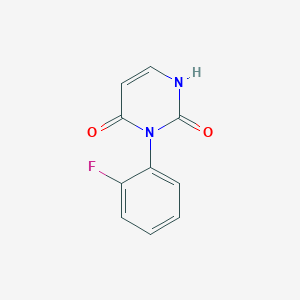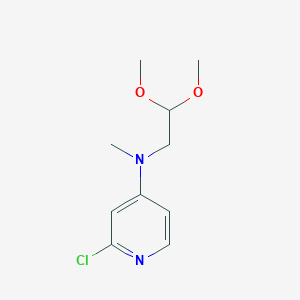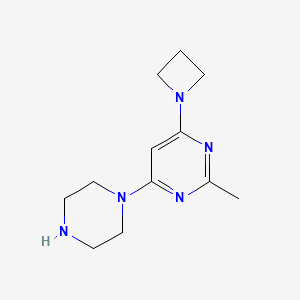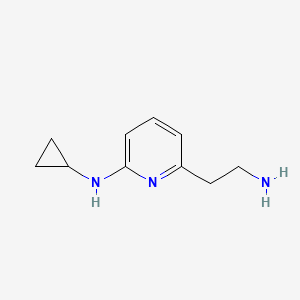
6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine
Overview
Description
6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
2-Aminopyridines, including derivatives similar to 6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine, serve as key structural cores for bioactive natural products, medicinally important compounds, and organic materials. They are highly valued synthetic targets due to their versatility in chemical reactions and significance in pharmaceutical development. The synthesis of 2-aminopyridines often involves complex reactions, highlighting the need for new, efficient, and generally applicable methods for their preparation. Such compounds are synthesized through reactions that yield high-purity products, which can then be used in various C-C cross-coupling reactions, further expanding their application scope (Bolliger, Oberholzer, & Frech, 2011).
Catalysis and Material Science
In catalysis, 2-aminopyridine derivatives demonstrate significant utility. They are involved in palladium-catalyzed carbonylative cyclizations, which is a powerful approach for the derivatization of amine-based moieties, including amino acids, into richly functionalized γ-lactams. This process is notable for its broad substrate scope, high chemoselectivity, and mild conditions, making it suitable for late-stage diversification of complex molecules like peptides (Hernando et al., 2016).
Mechanism of Action
Target of Action
It is structurally similar to 6-(2-aminoethyl)amino-5-chlorouracil, a known inhibitor of thymidine phosphorylase . Thymidine Phosphorylase plays a crucial role in angiogenesis and is overexpressed in most human cancers .
Mode of Action
Based on its structural similarity to 6-(2-aminoethyl)amino-5-chlorouracil, it may inhibit the catalytic activity of thymidine phosphorylase . This inhibition could lead to a reduction in angiogenesis, thereby limiting tumor growth .
Biochemical Pathways
Thymidine phosphorylase, a potential target of this compound, is involved in the pyrimidine metabolism pathway . Inhibition of Thymidine Phosphorylase could disrupt this pathway, affecting DNA synthesis and repair, and potentially leading to anti-tumor effects .
Pharmacokinetics
The structurally similar compound 6-(2-aminoethyl)amino-5-chlorouracil was orally administered in animal studies, suggesting potential oral bioavailability .
Result of Action
The structurally similar compound 6-(2-aminoethyl)amino-5-chlorouracil has been shown to reduce microvessel density in tumors, indicating an antiangiogenic action . This could potentially lead to a reduction in tumor growth .
Biochemical Analysis
Biochemical Properties
6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dopamine receptors, particularly the D4 receptor, which is involved in modulating neurotransmission . The nature of these interactions includes binding to the receptor sites, leading to changes in receptor conformation and activity. Additionally, this compound may interact with other proteins involved in signal transduction pathways, influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect dopamine signaling pathways, which play a crucial role in regulating mood, motivation, and reward . Furthermore, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as dopamine receptors, and modulates their activity. This binding can result in either inhibition or activation of the receptors, depending on the context . Additionally, this compound may influence enzyme activity, leading to changes in metabolic pathways and cellular functions. It also affects gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within tissues can influence its biological activity and therapeutic potential. Understanding the transport and distribution mechanisms is crucial for optimizing the delivery and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It may be targeted to specific compartments or organelles within the cell, such as the plasma membrane, cytoplasm, or nucleus . This localization can be influenced by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-7-6-8-2-1-3-10(12-8)13-9-4-5-9/h1-3,9H,4-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXCBENFJJIJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


